molecular formula C16H16O4 B3148222 Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate CAS No. 63898-00-0

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate

Cat. No.: B3148222
CAS No.: 63898-00-0
M. Wt: 272.29 g/mol
InChI Key: JBLUWOHBXBPOKU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate is an organic compound with the molecular formula C16H16O4 This compound is known for its unique structural features, which include a benzoate ester linked to a hydroxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate typically involves the esterification of 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate can be compared with other similar compounds such as:

    Methyl 4-hydroxybenzoate: Known for its antimicrobial properties and used as a preservative.

    2-Hydroxy-6-methylbenzoic acid: Studied for its anti-inflammatory effects.

    4-Hydroxyphenylacetic acid: Investigated for its potential antioxidant and anticancer activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,17-18H,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUWOHBXBPOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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